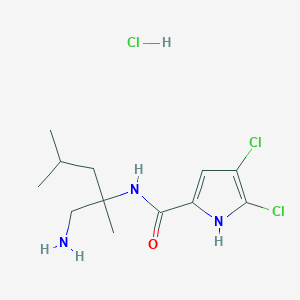

N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride

CAS No.: 1583662-86-5

Cat. No.: VC4490315

Molecular Formula: C12H20Cl3N3O

Molecular Weight: 328.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1583662-86-5 |

|---|---|

| Molecular Formula | C12H20Cl3N3O |

| Molecular Weight | 328.66 |

| IUPAC Name | N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C12H19Cl2N3O.ClH/c1-7(2)5-12(3,6-15)17-11(18)9-4-8(13)10(14)16-9;/h4,7,16H,5-6,15H2,1-3H3,(H,17,18);1H |

| Standard InChI Key | BOBRHOAUAGAIDP-UHFFFAOYSA-N |

| SMILES | CC(C)CC(C)(CN)NC(=O)C1=CC(=C(N1)Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-(1-amino-2,4-dimethylpentan-2-yl)-4,5-dichloro-1H-pyrrole-2-carboxamide hydrochloride, systematically describes its structure:

-

Pyrrole core: A five-membered aromatic ring with chlorine atoms at positions 4 and 5, and a carboxamide group at position 2 .

-

Alkylamine side chain: A branched pentan-2-yl group with methyl substituents at positions 2 and 4 and a primary amine at position 1 .

-

Hydrochloride salt: The protonation of the primary amine by hydrochloric acid improves stability and aqueous solubility .

The molecular formula is C₁₂H₁₉Cl₂N₃O·HCl (hydrochloride form), yielding a molecular weight of 328.67 g/mol .

Table 1: Key Identifiers

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| CAS Number | 1349718-61-1 | 1583662-86-5 |

| Molecular Formula | C₁₂H₁₉Cl₂N₃O | C₁₂H₂₀Cl₃N₃O |

| Molecular Weight (g/mol) | 300.20 | 328.67 |

| Synonym | AKOS020064730 | EN300-343919 |

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, retrosynthetic analysis suggests:

-

Pyrrole ring formation: A Knorr-type cyclization of γ-diketones with amines or via Paal-Knorr synthesis could yield the dichlorinated pyrrole core .

-

Carboxamide linkage: Coupling the pyrrole-2-carboxylic acid derivative with 1-amino-2,4-dimethylpentan-2-ylamine using carbodiimide-based agents (e.g., EDC/HOBt) .

-

Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Hypothetical Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Cyclization | NH₃, HCl, heat | 4,5-dichloro-1H-pyrrole-2-carboxylic acid |

| 2 | Amidation | EDC, HOBt, DMF | Free base compound |

| 3 | Salt formation | HCl (gaseous or aqueous) | Hydrochloride salt |

Physicochemical Properties

Spectral Characteristics

-

IR spectroscopy: Expected peaks include N-H stretches (3300–3500 cm⁻¹ for amine and amide), C=O stretch (~1650 cm⁻¹), and C-Cl stretches (600–800 cm⁻¹) .

-

NMR:

Solubility and Stability

-

Solubility: Hydrochloride salt likely exhibits >10 mg/mL solubility in water or polar solvents (DMF, DMSO) .

-

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide bond; storage at 2–8°C recommended .

Pharmacological and Industrial Applications

Biological Activity

While explicit data are absent, structural analogs suggest:

-

Antimicrobial potential: Dichlorinated pyrroles often disrupt microbial cell membranes or enzyme systems (e.g., enoyl-ACP reductase) .

-

Kinase inhibition: The carboxamide group may chelate ATP-binding sites in kinases, relevant to cancer research .

Specialty Chemical Uses

-

Agrochemical intermediates: Chlorinated heterocycles are common in herbicides and fungicides .

-

Peptide mimetics: The branched alkylamine side chain could mimic amino acid residues in peptide-based drugs .

Future Research Directions

-

Bioactivity screening: Prioritize assays against bacterial, fungal, and cancer cell lines.

-

Crystallography: Determine X-ray structure to guide structure-activity relationship (SAR) studies.

-

Process optimization: Develop scalable synthesis routes for industrial production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume